1H and 13C NMR spectral data for ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride
1H and 13C NMR spectral data for ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of ((2S,6S)-Morpholine-2,6-diyl)dimethanol Hydrochloride
Introduction: The Structural Significance of a Chiral Morpholine Derivative
((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride is a chiral heterocyclic compound featuring a morpholine core. The morpholine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] The specific stereochemistry (2S, 6S) and the presence of hydroxymethyl substituents, coupled with its formulation as a hydrochloride salt, make this molecule a versatile building block in drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such small organic molecules.[1][2] It provides exquisitely detailed information regarding the molecular framework, connectivity, and stereochemistry by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride, explains the scientific rationale behind the spectral predictions, and outlines the experimental protocols necessary for data acquisition and complete structural verification.
Molecular Structure and Conformation
The morpholine ring typically adopts a stable chair conformation in solution to minimize steric strain.[1] In the hydrochloride salt, the nitrogen atom is protonated, forming an ammonium cation. This protonation significantly influences the electronic environment of the neighboring nuclei, leading to predictable downfield shifts in the NMR spectrum.[3][4] The (2S, 6S) stereochemistry dictates that the two hydroxymethyl groups are in a cis relationship, both occupying either axial or equatorial positions in a given chair conformation.
Figure 1. Chemical structure and atom numbering scheme for ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride.
Experimental Protocol for NMR Data Acquisition
A robust and reproducible experimental setup is critical for obtaining high-quality NMR data. The following protocol is a self-validating system for the analysis of small molecules like the topic compound.
Part 1: Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice for hydrochloride salts due to high solubility and its ability to exchange with labile protons (NH and OH), which simplifies the spectrum by causing their signals to disappear.[5] Alternatively, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can affect chemical shifts.[6][7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.[1]
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube, ensuring no solid particles are present.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents can be added, although referencing to the residual solvent peak is also common.[8]
Part 2: Spectrometer Setup and Data Acquisition
The following steps assume the use of a modern high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Calibration: Ensure the spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.
-
Sample Insertion: Insert the NMR tube into the spinner and place it within the NMR probe inside the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.[8]
-
¹H NMR Acquisition:
-
Pulse Program: Utilize a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is standard.[8]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.[9]
-
Spectral Width: A range of 0 to 100 ppm is generally sufficient for this aliphatic compound, but a wider range (0-200 ppm) can be used to be safe.[9]
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.[8]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[8]
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to generate the final, interpretable spectrum.[8]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted NMR data for ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride in D₂O. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H6 | 4.0 - 4.2 | m | - | 2H |
| H7a, H7b, H8a, H8b | 3.7 - 3.9 | m | - | 4H |
| H3ax, H5ax | 3.5 - 3.7 | dt | J ≈ 12.5, 3.5 | 2H |
| H3eq, H5eq | 3.1 - 3.3 | dd | J ≈ 12.5, 3.0 | 2H |
Note: The NH and OH protons will exchange with deuterium in D₂O and will not be observed.
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | DEPT-90 Signal |
| C2, C6 | 68 - 72 | Positive | Present |
| C7, C8 | 60 - 64 | Negative | Absent |
| C3, C5 | 48 - 52 | Negative | Absent |
Interpretation and Scientific Rationale
¹H NMR Spectrum Analysis
Due to the C₂ symmetry of the molecule, the pairs of protons (H2/H6, H3/H5, etc.) are chemically equivalent, simplifying the spectrum.
-
H2 and H6 (δ 4.0 - 4.2 ppm): These methine protons are adjacent to both the ring oxygen and the hydroxymethyl groups. The electronegative oxygen atom strongly deshields these protons, shifting them to the most downfield region of the aliphatic spectrum.[1] Their multiplicity will be complex (m) due to coupling with the adjacent methylene protons (H3/H5) and the hydroxymethyl protons (H7/H8).
-
H7 and H8 (δ 3.7 - 3.9 ppm): These are the methylene protons of the hydroxymethyl side chains. They are adjacent to a hydroxyl group and the chiral centers at C2/C6. This proximity to electronegative oxygen results in a downfield shift. They will likely appear as a complex multiplet due to coupling with H2/H6 and potentially geminal coupling between them.
-
H3 and H5 (δ 3.1 - 3.7 ppm): These methylene protons are adjacent to the protonated nitrogen atom. The positive charge on the nitrogen exerts a significant deshielding effect.[10] In the chair conformation, the axial (ax) and equatorial (eq) protons are in different chemical environments.
-
Axial Protons (H3ax, H5ax): Typically resonate slightly downfield compared to their equatorial counterparts. They will exhibit a large axial-axial coupling (J ≈ 10-13 Hz) to the methine protons (H2/H6) and a smaller axial-equatorial coupling (J ≈ 2-5 Hz), resulting in a doublet of triplets (dt) or a triplet of doublets (td).[11]
-
Equatorial Protons (H3eq, H5eq): Will show smaller equatorial-axial and equatorial-equatorial couplings, likely appearing as a doublet of doublets (dd).[11]
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show only three distinct signals due to the molecule's symmetry.
-
C2 and C6 (δ 68 - 72 ppm): These methine carbons are bonded to the ring oxygen, which causes a significant downfield shift into the range typical for carbons in ethers.[1]
-
C7 and C8 (δ 60 - 64 ppm): These are the carbons of the hydroxymethyl groups. They are also deshielded by the directly attached oxygen atom.
-
C3 and C5 (δ 48 - 52 ppm): These methylene carbons are adjacent to the protonated nitrogen. The electron-withdrawing effect of the N-H₂⁺ group shifts these carbons downfield compared to a neutral morpholine.[1]
Advanced 2D NMR for Unambiguous Structure Verification
While 1D NMR provides substantial information, complex overlapping signals can sometimes hinder complete assignment. 2D NMR experiments are essential for irrefutable structural confirmation by revealing through-bond and through-space correlations.[2][12][13]
Figure 2. Workflow for comprehensive NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[14][15]
-
Expected Correlations: Cross-peaks would be observed between H2/H6 and the protons on C3/C5, as well as between H2/H6 and the hydroxymethyl protons (H7/H8). This would definitively establish the connectivity within the molecule.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (¹J-coupling).[16][17]
-
Expected Correlations: It would show cross-peaks connecting the H2/H6 proton signals to the C2/C6 carbon signal, the H3/H5 proton signals to the C3/C5 carbon signal, and the H7/H8 proton signals to the C7/C8 carbon signal. This is the most reliable way to assign carbon resonances.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds).[16][17] It is invaluable for piecing together the molecular skeleton.
-
Expected Correlations: Key correlations would include the H2/H6 protons to the C3/C5 and C7/C8 carbons, and the H3/H5 protons to the C2/C6 carbons. These correlations would confirm the overall arrangement of the morpholine ring and its substituents.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is crucial for differentiating between CH, CH₂, and CH₃ groups.[18][19]
-
Expected Results: A DEPT-135 experiment would show the CH signals (C2, C6) as positive peaks and the CH₂ signals (C3, C5, C7, C8) as negative peaks. A DEPT-90 experiment would only show the CH signals (C2, C6). This provides an orthogonal confirmation of the carbon assignments.[20]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[21][22] It is particularly powerful for determining stereochemistry and conformation.
-
Expected Correlations: In a chair conformation where the hydroxymethyl groups are equatorial, NOESY would show correlations between the axial protons (e.g., H2ax, H3ax, H5ax). These through-space interactions provide direct evidence of the ring's 3D structure.[23]
-
Conclusion
The comprehensive NMR analysis, integrating 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) spectroscopic techniques, provides an irrefutable methodology for the complete structural and stereochemical assignment of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride. The predicted spectral data, grounded in fundamental NMR principles and comparisons with related structures, offer a reliable template for researchers. By following the detailed experimental protocols and interpretation logic presented in this guide, scientists and drug development professionals can confidently characterize this and similar chiral morpholine derivatives, ensuring the integrity and quality of their chemical entities.
References
-
Bax, A. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). NOESY and EXSY. UCSB NMR Facility. Retrieved from [Link]
-
Giraud, N., & Levy, D. (1995). Band-selective 3D NOESY-TOCSY: measurement of through-space correlations between aliphatic protons of membrane peptides and proteins in non-deuterated detergents. Journal of Biomolecular NMR, 5(3), 345-352. Retrieved from [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Schulte, H., & Freeman, R. (2017, September 18). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Angewandte Chemie International Edition, 56(44), 13586-13589. Retrieved from [Link]
-
University of Ottawa. (n.d.). COSY. uOttawa NMR Facility. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Columbia University NMR Core Facility. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility. Retrieved from [Link]
-
Chem LibreTexts. (2021, August 15). 2D NMR Introduction. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). COSY. UCSB NMR Facility. Retrieved from [Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]
-
Scribd. (n.d.). HMQC and HMBC - 2D-NMR. Retrieved from [Link]
-
Chem LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Oxford Instruments. (2022). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]
-
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
-
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20297. Retrieved from [Link]
-
ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Bryce, D. L., & Wasylishen, R. E. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Physical Chemistry Chemical Physics, 8(3), 359-369. Retrieved from [Link]
-
ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Magnes, J. (2012, April 24). Interpreting a C-13 NMR spectrum. Modeling and Experimental Tools with Prof. Magnes. Retrieved from [Link]
-
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
-
Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
-
Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687. Retrieved from [Link]
-
Chem LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
ACS Publications. (n.d.). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]
-
PubMed. (2005, August). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
-
ACS Publications. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Chegg.com. (2020, January 24). Solved Complete a simulated 1H NMR spectrum, including | Chegg.com. Retrieved from [Link]
-
ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. COSY | NMR Facility [nmr.chem.ox.ac.uk]
- 15. COSY [chem.ch.huji.ac.il]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. che.hw.ac.uk [che.hw.ac.uk]
- 19. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NOESY and EXSY [chem.ch.huji.ac.il]
- 22. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 23. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
